Axillarin 7-sulfate
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Overview
Description
Axillarin 7-sulfate is an ether and a member of flavonoids.
This compound is a natural product found in Centaurea jacea and Centaurea bracteata with data available.
Scientific Research Applications
Drug Designing Against HIV-1 Protease : Axillarin from Inula britannica has been explored for its potential in treating HIV. A study focused on creating an analogy for axillarin, using computational drug discovery methods to analyze its chemical features and generate derivatives with desirable properties. This led to the discovery of a lead compound, S00165, showing promising absorption, solubility, and penetrating ability in the blood-brain barrier without carcinogenicity or mutagenicity. This compound exhibited a significant binding affinity to HIV-1 native protease (S. Kumarc, 2012).
Potential Inhibitor for COVID-19 : Another study explored natural compounds from Centaurea jacea, including axillarin, as potential inhibitors for COVID-19. Using quantum chemical, molecular docking, and molecular dynamic techniques, it was found that axillarin showed significant inhibitor efficiency against SARS-CoV-2 main protease, binding crucial catalytic residues and demonstrating good safety and drug candidacy (S. Muhammad et al., 2021).
Antiproliferative Activity : A study investigating secondary metabolites of Tanacetum alyssifolium identified axillarin among other compounds. These metabolites were evaluated for their cytotoxic activity against breast cancer MCF-7 cell line, contributing to understanding the plant's potential in cancer treatment (Ekrem Köksal et al., 2020).
Anti-glycating and Anti-oxidant Properties : Extracts from Geigeria alata, a traditionally used anti-diabetic plant, were found to contain axillarin. This study demonstrated that axillarin showed potent anti-glycation and antioxidant activities, suggesting its potential use in managing diabetes (Eltayeb Fadul et al., 2020).
Effects on Probiotic Bacteria : A study investigating the effects of axillarin on probiotic bacteria found that it significantly improved the growth of Lactobacillus acidophilus and Lactobacillus rhamnosus. This research suggests axillarin's potential role in enhancing probiotic properties, which are important for gut health (N. Turan et al., 2020).
Properties
Molecular Formula |
C17H14O11S |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-5-hydroxy-3,6-dimethoxy-4-oxochromen-7-yl] hydrogen sulfate |
InChI |
InChI=1S/C17H14O11S/c1-25-16-11(28-29(22,23)24)6-10-12(13(16)20)14(21)17(26-2)15(27-10)7-3-4-8(18)9(19)5-7/h3-6,18-20H,1-2H3,(H,22,23,24) |
InChI Key |
AYBWPCJLKMIOED-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)OS(=O)(=O)O |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)OS(=O)(=O)O |
Synonyms |
centaradixin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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